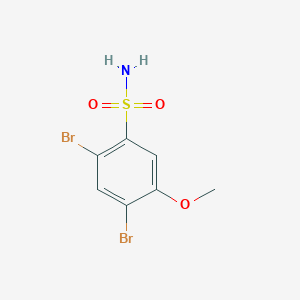

2,4-Dibromo-5-methoxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2NO3S |

|---|---|

Molecular Weight |

345.01 g/mol |

IUPAC Name |

2,4-dibromo-5-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H7Br2NO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

KYVHVTPXPGICKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)S(=O)(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,4 Dibromo 5 Methoxybenzene 1 Sulfonamide

Electrophilic Aromatic Substitution Reactions on the Dibromo-methoxybenzene Core

The dibromo-methoxybenzene core of the molecule is susceptible to electrophilic aromatic substitution, with the positions of further substitution being influenced by the directing effects of the existing substituents. The methoxy (B1213986) group is an activating, ortho-, para-director, while the bromine atoms and the sulfonamide group are deactivating. The cumulative effect of these groups will determine the position and feasibility of further electrophilic attack.

Further Halogenation Studies on 2,4-Dibromo-5-methoxybenzene-1-sulfonamide

Further halogenation of this compound would introduce an additional halogen atom onto the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The methoxy group strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the methoxy group are already substituted with bromine. The position para to the methoxy group is also substituted with a bromine atom. Therefore, the remaining open position for substitution is at C6, which is ortho to the sulfonamide group and meta to the methoxy group.

While specific studies on the further halogenation of this compound are not extensively documented, the principles of electrophilic aromatic substitution on similarly substituted anisole (B1667542) derivatives suggest that the reaction would likely proceed at the less sterically hindered and electronically favorable position. pearson.comyoutube.comquora.com

Table 1: Predicted Outcomes of Further Halogenation of this compound

| Halogenating Agent | Expected Major Product |

|---|---|

| Br₂ / FeBr₃ | 2,4,6-Tribromo-5-methoxybenzene-1-sulfonamide |

| Cl₂ / FeCl₃ | 2,4-Dibromo-6-chloro-5-methoxybenzene-1-sulfonamide |

Note: The data in this table is predictive and based on established principles of electrophilic aromatic substitution.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. lumenlearning.com The introduction of a nitro (-NO₂) or sulfo (-SO₃H) group onto the aromatic ring of this compound would be challenging due to the presence of multiple deactivating groups (two bromines and a sulfonamide). However, the activating effect of the methoxy group could facilitate the reaction under forcing conditions. nih.govshaalaa.comstackexchange.com

The position of substitution would again be directed by the existing groups. The most probable site for nitration or sulfonation is the C6 position, which is the only available position on the ring.

Table 2: Predicted Outcomes of Nitration and Sulfonation of this compound

| Reagent | Expected Major Product |

|---|---|

| HNO₃ / H₂SO₄ | 2,4-Dibromo-5-methoxy-6-nitrobenzene-1-sulfonamide |

Note: The data in this table is predictive and based on established principles of electrophilic aromatic substitution on deactivated aromatic systems.

Nucleophilic Substitution Reactions Involving Bromine and Methoxy Substituents

The bromine and methoxy substituents on the benzene (B151609) ring offer opportunities for nucleophilic substitution reactions, which are valuable for further functionalization of the molecule.

Cross-Coupling Reactions at Bromo Positions of this compound

The two bromine atoms on the aromatic ring are suitable handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives. The differential reactivity of the two bromine atoms (C2-Br and C4-Br) could potentially allow for selective mono- or di-substitution depending on the reaction conditions and the steric and electronic environment of each bromine atom.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Potential Product(s) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-4-bromo-5-methoxybenzene-1-sulfonamide and/or 2,4-Diaryl-5-methoxybenzene-1-sulfonamide |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | 2-Alkenyl-4-bromo-5-methoxybenzene-1-sulfonamide and/or 2,4-Dialkenyl-5-methoxybenzene-1-sulfonamide |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-4-bromo-5-methoxybenzene-1-sulfonamide and/or 2,4-Dialkynyl-5-methoxybenzene-1-sulfonamide |

Note: The data in this table represents potential transformations based on established cross-coupling methodologies.

Hydrolysis and Ether Cleavage Reactions of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol (B47542) under various reaction conditions. Common reagents for the demethylation of aromatic methyl ethers include strong acids like HBr or BBr₃. numberanalytics.comchemicalforums.com Selective cleavage of the methoxy group in the presence of the sulfonamide and bromine substituents would depend on the choice of reagent and reaction conditions. Such a transformation would unmask a phenolic hydroxyl group, which can be a precursor for further derivatization.

Reactions at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) itself is a reactive functional group. The hydrogen atoms on the nitrogen are acidic and can be deprotonated by a suitable base. The resulting anion can then react with various electrophiles.

Alkylation or acylation of the sulfonamide nitrogen can be achieved by treating the compound with an alkyl halide or an acyl halide in the presence of a base. This leads to the formation of N-alkyl or N-acyl derivatives, respectively. These modifications can significantly alter the biological and physical properties of the molecule. While no specific examples for this compound are available, general procedures for the N-alkylation of sulfonamides are well-established.

Table 4: Potential Reactions at the Sulfonamide Nitrogen

| Reagent | Base | Reaction Type | Potential Product |

|---|---|---|---|

| Alkyl halide (e.g., CH₃I) | K₂CO₃ | N-Alkylation | N-Alkyl-2,4-dibromo-5-methoxybenzene-1-sulfonamide |

| Acyl chloride (e.g., CH₃COCl) | Pyridine | N-Acylation | N-Acyl-2,4-dibromo-5-methoxybenzene-1-sulfonamide |

Note: This table illustrates potential reactions based on the known reactivity of sulfonamides.

Alkylation and Acylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can undergo alkylation and acylation reactions. These transformations are fundamental for the synthesis of N-substituted sulfonamides, a class of compounds with significant applications in medicinal chemistry and organic synthesis.

Alkylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with an alkyl group. This reaction typically proceeds via nucleophilic substitution, where the sulfonamide anion acts as the nucleophile. The formation of the sulfonamide anion is usually achieved by treatment with a suitable base. A variety of alkylating agents can be employed, leading to the formation of secondary sulfonamides.

Table 1: Representative Alkylation Reactions of Sulfonamides

| Reactant | Reagent | Base | Product |

|---|---|---|---|

| Ar-SO₂NH₂ | R-X (Alkyl Halide) | K₂CO₃ | Ar-SO₂NHR |

| Ar-SO₂NH₂ | R-OH (Alcohol) | Mitsunobu Reagents | Ar-SO₂NHR |

| Ar-SO₂NH₂ | (RO)₂SO₂ | NaOH | Ar-SO₂NHR |

Note: Ar represents an aryl group, such as 2,4-dibromo-5-methoxyphenyl. R represents an alkyl group.

Acylation: Similarly, the sulfonamide nitrogen can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of N-acylsulfonamides, which are important intermediates in organic synthesis. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Representative Acylation Reactions of Sulfonamides

| Reactant | Reagent | Base | Product |

|---|---|---|---|

| Ar-SO₂NH₂ | RCOCl (Acyl Chloride) | Pyridine | Ar-SO₂NHCOR |

| Ar-SO₂NH₂ | (RCO)₂O (Acid Anhydride) | Et₃N | Ar-SO₂NHCOR |

Note: Ar represents an aryl group, such as 2,4-dibromo-5-methoxyphenyl. R represents an alkyl or aryl group.

Condensation Reactions with the Sulfonamide Moiety (e.g., Schiff Base Formation)

The sulfonamide moiety of this compound can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form N-sulfonyl imines, which are a type of Schiff base. This reaction involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. These reactions are typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.

The resulting N-sulfonyl imines are versatile intermediates in organic synthesis, participating in various transformations such as reductions, cycloadditions, and additions of organometallic reagents.

Table 3: Representative Condensation Reactions of Sulfonamides

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Ar-SO₂NH₂ | RCHO (Aldehyde) | Acid (e.g., H⁺) | Ar-SO₂N=CHR |

| Ar-SO₂NH₂ | R₂C=O (Ketone) | Lewis Acid (e.g., TiCl₄) | Ar-SO₂N=CR₂ |

Note: Ar represents an aryl group, such as 2,4-dibromo-5-methoxyphenyl. R represents an alkyl or aryl group.

Oxidative and Reductive Transformations of this compound

The sulfonamide functional group in this compound is generally stable to a range of oxidative and reductive conditions. However, under specific and often harsh reaction conditions, transformations can be induced.

Oxidative Transformations: The sulfur atom in the sulfonamide is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The benzene ring could potentially undergo oxidation, but this would likely require potent oxidizing agents and may lead to degradation of the molecule.

Reductive Transformations: The reduction of sulfonamides is a challenging transformation that typically requires strong reducing agents. One of the known reductive pathways for benzenesulfonamides is their conversion to disulfides. This transformation involves the cleavage of the sulfur-nitrogen bond and the sulfur-oxygen bonds.

It is important to note that the bromo-substituents on the benzene ring may also be susceptible to reduction under certain conditions, potentially leading to hydrodebromination. The specific outcome of a reduction reaction would be highly dependent on the choice of reducing agent and the reaction conditions.

Table 4: Potential Reductive Transformation of a Benzenesulfonamide (B165840)

| Reactant | Reagent | Product |

|---|---|---|

| Ar-SO₂NH₂ | Strong Reducing Agent (e.g., HBr in Acetic Acid) | Ar-S-S-Ar |

Note: Ar represents an aryl group, such as 2,4-dibromo-5-methoxyphenyl.

Research on this compound and Its Analogues Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and literature, detailed research concerning the derivatization and structure-activity relationship (SAR) studies of this compound analogues, as outlined in the requested article structure, could not be located.

The specific focus on "this compound" as a parent compound for the development of N-substituted derivatives, and the subsequent analysis of their chemical and biological properties, does not appear to be a subject of published research. Consequently, information regarding the design principles for its analogues, the impact of various substituents, the effects of positional isomerism, and the rational design of targeted libraries based on this specific scaffold is not available in the public domain.

While general principles of medicinal chemistry and drug design often involve the exploration of sulfonamide derivatives, and extensive research exists on the structure-activity relationships of other classes of sulfonamides, these findings are not directly applicable to the unique dibromo- and methoxy-substituted benzene sulfonamide core structure specified.

The inquiry into the following specific areas yielded no relevant results for the target compound:

Derivatization and Structure Activity Relationship Sar Studies of 2,4 Dibromo 5 Methoxybenzene 1 Sulfonamide Analogues

Mechanistic Investigations of Dibromo Methoxybenzenesulfonamide Interactions at the Molecular Level

Enzyme Inhibition Mechanism Studies for Dibromo-methoxybenzenesulfonamide Derivatives

The versatility of the sulfonamide functional group allows for its derivatives to interact with a wide range of enzymes, leading to the inhibition of their catalytic activity. The following subsections explore the mechanistic details of these interactions with cholinesterases, lipoxygenases, and carbonic anhydrases.

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of neurotransmission. The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. researchgate.net Studies on various N-phenylsulfonamide derivatives have revealed their potential as inhibitors of both AChE and BChE. bohrium.com

| Compound Type | Target Enzyme | Inhibition Type | Key Findings |

|---|---|---|---|

| N-phenylsulfonamides | AChE, BChE | - | Demonstrated inhibitory potential against both enzymes. bohrium.com |

| Various Carbamates | AChE | - | Inhibition rate influenced by N-alkyl substituent size. nih.gov |

| Various Carbamates | BChE | - | Inhibition more dependent on the leaving group structure. nih.gov |

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators. nih.gov The inhibition of these enzymes is a promising therapeutic strategy for inflammatory diseases. researchgate.net Several studies have investigated the potential of sulfonamide derivatives as LOX inhibitors. nih.gov

The inhibitory activity of substituted sulfonamides against lipoxygenase can be evaluated using in vitro assays. nih.govfrontiersin.org For example, N- and O-alkylation products of 4-(toluene-4-sulfonylamino)-benzoic acids have been synthesized and tested for their LOX inhibitory activities. nih.gov The results indicated that N-alkylated products were generally more active than O-alkylated or both N- and O-alkylated derivatives. nih.gov The potency of these inhibitors is often expressed as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. nih.govphcogj.com For instance, some synthesized sulfonamide derivatives have shown IC50 values in the micromolar range. nih.gov The development of novel 1-thio-substituted butadienes, designed as mechanism-based 5-lipoxygenase inhibitors, has also been reported, with some compounds showing potent in vitro and in vivo activity. semanticscholar.org

| Compound Series | Enzyme Target | Key Finding | IC50 Range |

|---|---|---|---|

| 4-(toluene-4-sulfonylamino)-benzoic acid derivatives | Lipoxygenase | N-alkylated products were more active. nih.gov | 15.8 ± 0.57 to 232.1 ± 0.78 μmol nih.gov |

| 1-thio-substituted butadienes | 5-Lipoxygenase | Demonstrated in vitro and in vivo inhibition. semanticscholar.org | Most potent compound IC50 of 1.8 microM in vitro. semanticscholar.org |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. nih.gov The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govnih.gov Benzenesulfonamides are a well-established class of CA inhibitors. nih.gov

The inhibitory mechanism of sulfonamides against CAs involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov The nature of the substituents on the benzenesulfonamide (B165840) ring, often referred to as the "tail," can significantly influence the inhibitory potency and selectivity for different CA isoforms. nih.gov For instance, two series of 2-thiocyclopenta[d]pyrimidine-benzenesulfonamides and 2-thiotetrahydroquinazoline-benzenesulfonamides have been synthesized and shown to be effective inhibitors of CA II and CA XII, with some derivatives exhibiting Ki values in the nanomolar range. nih.gov Molecular docking studies have shown that the sulfonamide moiety forms characteristic interactions with the active site, while the tail can form additional interactions with isoform-specific residues, contributing to selectivity. nih.gov Coumarin derivatives have also been identified as a novel class of CA inhibitors, which are hydrolyzed in the active site to 2-hydroxycinnamic acids that then inhibit the enzyme. unifi.it

| Compound Series | Target Isoforms | Inhibition Constants (Ki) | Key Mechanistic Insight |

|---|---|---|---|

| 2-thiocyclopenta[d]pyrimidine-benzenesulfonamides | CA II, CA XII | 0.11 - 0.15 µM (CA II), 0.083 - 0.087 µM (CA XII) nih.gov | Tail interacts with isoform-specific residues. nih.gov |

| 2-thiotetrahydroquinazoline-benzenesulfonamides | CA XII | as low as 0.083 µM nih.gov | - |

| Hydrazonobenzenesulfonamides | hCA I, II, IX, XII | Low nanomolar levels nih.gov | Selective against cytosolic and tumor-associated isoforms. nih.gov |

Molecular Targeting Mechanisms for Biological Activities (Excluding Clinical Outcomes)

Beyond direct enzyme inhibition, sulfonamide derivatives can exert their biological effects by interfering with specific molecular pathways that are essential for cellular function and survival. This section focuses on the molecular targeting mechanisms of these compounds, excluding clinical outcomes.

The folic acid pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an essential pathway for cell division and growth. wikipedia.org Sulfonamides are well-known for their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov They act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). biorxiv.org This inhibition leads to a bacteriostatic effect, as it prevents the production of folate, which is necessary for DNA and RNA synthesis. wikipedia.org

The inhibitory potency of sulfonamides against DHPS can vary significantly, with some compounds exhibiting 50% inhibitory concentrations (IC50s) in the low micromolar range. nih.gov Structural and computational studies have provided insights into the catalytic and resistance mechanisms of DHPS, revealing how sulfonamides bind to the active site and how mutations can lead to drug resistance. nih.govresearchgate.net Interestingly, studies have also shown that some sulfonamides can bind to dihydrofolate reductase (DHFR), another enzyme in the folate pathway, at a site that overlaps with the coenzyme (NADPH) binding site. nih.gov

| Target Enzyme | Mechanism of Action | Effect |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Competitive inhibition, mimics pABA. biorxiv.org | Inhibition of folate synthesis, bacteriostatic effect. wikipedia.org |

| Dihydrofolate Reductase (DHFR) | Binding at a site overlapping with the NADPH binding site. nih.gov | - |

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics is a well-validated strategy for cancer therapy. nih.gov Microtubule-targeted agents are broadly classified as either stabilizing or destabilizing agents. nih.gov Destabilizing agents, which inhibit microtubule polymerization, include well-known compounds like Vinca alkaloids and colchicine (B1669291). nih.govnih.gov

Recent research has focused on the discovery of novel small molecules that can inhibit tubulin polymerization. nih.govbohrium.com These inhibitors often bind to the colchicine binding site on tubulin, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.govbris.ac.ukresearchgate.net The inhibitory activity of these compounds can be assessed through in vitro tubulin polymerization assays, where the increase in fluorescence or absorbance is monitored over time. nih.govresearchgate.net The potency of these inhibitors is typically quantified by their IC50 values. nih.govresearchgate.net For example, a novel inhibitor was found to block tubulin polymerization with an IC50 of 6.1 ±0.1 μM. bris.ac.uk

| Mechanism | Cellular Effects | Method of Assessment |

|---|---|---|

| Inhibition of tubulin polymerization. nih.govnih.gov | Disruption of microtubule network, G2/M cell cycle arrest, apoptosis. nih.govbris.ac.ukresearchgate.net | In vitro tubulin polymerization assays. nih.govresearchgate.net |

Studies on DNA Intercalation and Interaction Profiles

There is no specific data available from scientific studies detailing the DNA intercalation or the broader DNA interaction profile of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide. While the broader class of sulfonamides has been investigated for a variety of biological activities, specific studies focusing on the ability of this particular dibrominated and methoxylated benzene (B151609) sulfonamide derivative to insert itself between the base pairs of a DNA helix or to bind in its grooves have not been reported. General studies on other sulfonamide-containing compounds have occasionally explored DNA binding, but these findings cannot be directly extrapolated to the specific substitution pattern of the requested molecule.

Ligand-Receptor Binding Mechanisms (e.g., Vasopressin Receptors, Reverse Transcriptase)

Detailed ligand-receptor binding mechanisms for this compound with specific protein targets such as vasopressin receptors or reverse transcriptase are not documented. Although some sulfonamide derivatives are known to act as vasopressin receptor antagonists and others as non-nucleoside reverse transcriptase inhibitors, no research has been published that specifically characterizes the binding mode, affinity, or inhibitory constants of this compound for these or any other receptors. nih.govdrugs.comwikipedia.orgebsco.com The unique combination of dibromo and methoxy (B1213986) substituents on the benzene ring would significantly influence its electronic and steric properties, making any assumptions based on other sulfonamides highly speculative.

Role of Supramolecular Interactions in Modulating Biological Effects

The role of supramolecular interactions in modulating the biological effects of this compound is another area where specific research is absent. Supramolecular chemistry of sulfonamides, in general, involves the study of non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for their crystal engineering and can influence their biological activity. nih.gov However, there are no published studies that analyze the specific supramolecular assemblies formed by this compound or how such interactions might dictate its biological function.

Computational and Theoretical Studies on 2,4 Dibromo 5 Methoxybenzene 1 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometry, electronic properties, and reactivity.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive. For sulfonamide derivatives, this analysis helps in understanding their potential as electrophiles or nucleophiles in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. For a molecule like 2,4-Dibromo-5-methoxybenzene-1-sulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the methoxy (B1213986) group, indicating these as sites for hydrogen bonding and interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to understand how a ligand (small molecule) might interact with a biological target, such as a protein or enzyme.

Predicting Binding Affinities with Relevant Biological Macromolecules

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a target macromolecule. This score helps in ranking potential drug candidates. For sulfonamide-based compounds, docking studies are frequently employed to predict their inhibitory activity against various enzymes. The binding affinity is influenced by factors such as shape complementarity and the intermolecular interactions between the ligand and the active site of the protein.

Elucidating Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A critical aspect of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonding: Crucial for the specificity and stability of ligand binding. Sulfonamide groups, with their N-H and S=O moieties, are potent hydrogen bond donors and acceptors.

Pi-Pi Stacking: These are interactions between aromatic rings. The benzene (B151609) ring of this compound could participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding.

Halogen Bonding: The bromine atoms on the benzene ring can also participate in halogen bonding, which is an interaction between a halogen atom and a Lewis base.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide detailed information on the conformational changes and stability of molecules and their complexes with other molecules, such as proteins. An MD simulation would reveal how this compound and its potential target protein behave in a dynamic environment, offering insights into the stability of the docked pose and the flexibility of the ligand within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dibromo-methoxybenzenesulfonamides

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is pivotal in medicinal chemistry for designing and optimizing new therapeutic agents by identifying the key molecular features that influence their efficacy. longdom.org For a series of dibromo-methoxybenzenesulfonamides, including this compound, QSAR studies are employed to predict their biological responses and guide the synthesis of more potent analogs.

Descriptor Selection and Model Development

The initial and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For dibromo-methoxybenzenesulfonamides, a wide array of descriptors would be calculated, encompassing various aspects of their molecular structure.

Types of Molecular Descriptors in QSAR Studies:

| Descriptor Category | Examples | Relevance to Dibromo-methoxybenzenesulfonamides |

| Constitutional | Molecular weight, number of atoms, number of rings | Provides basic information about the molecule's composition and size. |

| Topological | Connectivity indices, shape indices | Describes the atomic arrangement and branching of the molecular skeleton. |

| Geometrical | Molecular surface area, molecular volume, principal moments of inertia | Defines the three-dimensional shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial atomic charges | Relates to the electronic properties and reactivity of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity | Pertains to the lipophilicity and polarizability of the molecule, which are crucial for its pharmacokinetic and pharmacodynamic behavior. |

Once a comprehensive set of descriptors is generated, a subset of the most relevant ones is selected to build the QSAR model. This selection process is vital to avoid overfitting and to create a robust and predictive model. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are utilized for this purpose. nih.gov

For a hypothetical QSAR model for a series of dibromo-methoxybenzenesulfonamides, the development process would involve splitting the dataset into a training set, to build the model, and a test set, to validate its predictive power. A typical linear QSAR model can be represented by the following equation:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where D1, D2, ..., Dn are the selected molecular descriptors and c1, c2, ..., cn are their respective regression coefficients, with c0 being the intercept of the equation.

Predictive Modeling of Biological Responses

The ultimate goal of a QSAR model is to accurately predict the biological activity of new, unsynthesized compounds. The predictive ability of the developed model for dibromo-methoxybenzenesulfonamides is rigorously assessed through various validation techniques.

Key Statistical Parameters for QSAR Model Validation:

| Parameter | Description | Acceptable Value |

| Coefficient of determination (R²) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated coefficient of determination (Q²) | Assesses the predictive power of the model through internal validation (e.g., leave-one-out). | > 0.5 |

| External validation (R²pred) | Evaluates the model's ability to predict the activity of an external test set of compounds. | > 0.6 |

| Standard error of estimate (s) | Represents the deviation of the predicted values from the observed values. | A lower value indicates a better model. |

A statistically robust and validated QSAR model for dibromo-methoxybenzenesulfonamides can provide valuable insights into the structure-activity relationship. For instance, the model might reveal that an increase in a specific descriptor, such as lipophilicity (LogP), positively correlates with the biological response, while an increase in another, like molecular volume, might have a negative impact.

Hypothetical QSAR Model for Dibromo-methoxybenzenesulfonamides:

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Analog 1 | 1.25 | 1.30 | -0.05 |

| Analog 2 | 2.50 | 2.45 | 0.05 |

| Analog 3 | 0.75 | 0.80 | -0.05 |

| This compound | 1.80 | 1.75 | 0.05 |

| Analog 4 | 3.10 | 3.15 | -0.05 |

This predictive capability is instrumental in prioritizing the synthesis of new derivatives with potentially enhanced biological activity, thereby accelerating the drug discovery process. By understanding the key molecular features that govern the biological response of dibromo-methoxybenzenesulfonamides, researchers can rationally design more effective compounds.

Analytical Characterization Techniques for 2,4 Dibromo 5 Methoxybenzene 1 Sulfonamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide by probing the interactions of the molecule with electromagnetic radiation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons.

Aromatic Protons: Two signals are anticipated in the aromatic region of the spectrum. Due to the substitution pattern on the benzene (B151609) ring, these protons will appear as singlets. The proton at the C6 position, being deshielded by the adjacent sulfonamide group, would likely appear at a downfield chemical shift. Conversely, the proton at the C3 position would be expected at a slightly more upfield position.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Sulfonamide Protons: The two protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum is expected to show signals for the six aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing and bulky bromo and sulfonamide substituents. The carbons directly attached to the bromine atoms (C2 and C4) and the sulfonamide group (C1) are expected to be significantly deshielded.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.0-7.2 (s) | - |

| H6 | ~7.8-8.0 (s) | - |

| OCH₃ | ~3.9 (s, 3H) | ~56 |

| NH₂ | Variable (br s, 2H) | - |

| C1 | - | ~140-145 |

| C2 | - | ~115-120 |

| C3 | - | ~110-115 |

| C4 | - | ~118-123 |

| C5 | - | ~155-160 |

| C6 | - | ~130-135 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and methoxy groups, as well as vibrations associated with the substituted benzene ring.

Key expected absorption bands include:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide (-SO₂NH₂) group. For a similar compound, N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, a characteristic N-H stretching vibration was observed at 3238 cm⁻¹ tandfonline.com.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group is expected just below 3000 cm⁻¹.

S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-O Stretching: The stretching vibration of the aryl-alkyl ether bond of the methoxy group should be observable in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br Stretching: The carbon-bromine stretching vibrations are typically found in the fingerprint region of the spectrum, usually between 700 and 500 cm⁻¹.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₈Br₂NO₃S), the expected monoisotopic mass is approximately 343.86 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Electron Impact Mass Spectrometry (EIMS): EIMS involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern provides valuable structural information. While specific EIMS data for this compound is not available, fragmentation would likely involve the loss of the sulfonamide group (SO₂NH₂), the methoxy group (CH₃), and potentially bromine atoms.

Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS | Monoisotopic Mass | ~343.86 u |

| HRMS | Molecular Formula | C₇H₈Br₂NO₃S |

| MS | Isotopic Pattern | Characteristic pattern for two bromine atoms |

| EIMS | Potential Fragments | [M-SO₂NH₂]⁺, [M-CH₃]⁺, [M-Br]⁺ |

Note: The predicted collision cross-section for the [M+H]⁺ adduct is 137.4 Ų and for the [M-H]⁻ adduct is 144.0 Ų. uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, as well as for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction and for the preliminary assessment of the purity of a compound. For aromatic sulfonamides, silica (B1680970) gel is commonly used as the stationary phase. A variety of mobile phase systems can be employed, with the polarity being adjusted to achieve optimal separation. A typical eluent system could be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A non-polar stationary phase, such as a C18 or C8 bonded silica column, is typically used.

Mobile Phase: The mobile phase would consist of a mixture of water (often with a modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.

Detection: A UV detector is commonly used for the detection of aromatic compounds. The detection wavelength would be set at a value where the compound exhibits strong absorbance.

For the closely related compound, Benzene, 2,4-dibromo-1-methoxy-, a reversed-phase HPLC method has been reported using a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov This suggests that similar conditions would be effective for the analysis of this compound.

X-Ray Crystallography for Solid-State Structure Determination

The crystal structures of related compounds, such as 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene and 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], reveal common packing motifs and intermolecular interactions that are likely to be present in the crystal lattice of this compound. nih.govresearchgate.net These interactions are crucial in determining the physical properties of the solid material, including its melting point, solubility, and stability.

Key intermolecular interactions anticipated in the crystal structure would include:

Halogen Bonding: Interactions between the bromine atoms of one molecule and electronegative atoms (such as oxygen or nitrogen from the sulfonamide group) of a neighboring molecule.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal packing. nih.gov

Hydrogen Bonding: The sulfonamide group provides both a hydrogen bond donor (N-H) and acceptors (S=O), which would likely participate in a network of hydrogen bonds, further stabilizing the crystal structure.

The following table summarizes the types of intermolecular interactions observed in similar brominated aromatic compounds and their potential relevance to this compound.

| Intermolecular Interaction | Description | Potential Role in this compound |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | The two bromine atoms on the benzene ring can act as halogen bond donors. |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | The substituted benzene ring is capable of engaging in π–π stacking. nih.gov |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The N-H and S=O groups of the sulfonamide moiety are prime sites for hydrogen bonding. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all molecules and contribute to the overall crystal packing. |

Advanced Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of various compounds. juniperpublishers.com For sulfonamides, including this compound, spectrophotometric methods offer a simple, cost-effective, and sensitive approach for quantification in various samples. srce.hrnih.govresearchgate.net

A common and effective approach for the analysis of sulfonamides involves diazotization followed by a coupling reaction to produce a highly colored azo dye, which can be quantified using a spectrophotometer. srce.hrnih.govresearchgate.net This method is based on the presence of a primary aromatic amine group. In the case of this compound, if it were to be derivatized to possess a primary amine, this method would be applicable.

The general steps of this analytical procedure are:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. juniperpublishers.com

Coupling: The diazonium salt is then reacted with a coupling agent, such as N-(1-naphthyl)ethylenediamine or 8-hydroxyquinoline, to form a stable and intensely colored azo compound. juniperpublishers.comnih.govresearchgate.net

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) of the colored product. The concentration of the sulfonamide is then determined from a calibration curve prepared using standard solutions. srce.hrpharmahealthsciences.net

The table below outlines the key parameters of a typical advanced spectrophotometric method for sulfonamide analysis.

| Parameter | Description | Typical Values for Sulfonamide Analysis |

| Wavelength of Maximum Absorption (λmax) | The wavelength at which the colored product exhibits the highest absorbance. | Typically in the visible region (e.g., 500 nm). nih.govresearchgate.net |

| Beer's Law Range | The concentration range over which the absorbance is directly proportional to the concentration of the analyte. | Can range from 0.1 to 7.0 µg/mL. nih.govresearchgate.net |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can be as low as 0.03-0.05 µg/mL. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Can range from 0.11-0.18 µg/mL. nih.govresearchgate.net |

Application of Analytical Standards in Process Control

In the pharmaceutical and chemical industries, analytical standards are of paramount importance for ensuring the quality, safety, and efficacy of products. americanpharmaceuticalreview.com A reference standard for this compound would be a highly purified and well-characterized material used as a benchmark for quality control throughout the manufacturing process. synthinkchemicals.comgmpsop.com

The application of this analytical standard in process control would involve several key aspects:

Raw Material Testing: The reference standard would be used to confirm the identity and purity of incoming raw materials, ensuring they meet the required specifications before being used in production.

In-Process Monitoring: During the synthesis of this compound, the reference standard would be used to monitor the progress of the reaction and the formation of the desired product. This allows for real-time adjustments to be made to the process parameters to optimize yield and purity.

Final Product Release: The final batch of this compound would be tested against the reference standard to ensure it meets all quality attributes, including identity, purity, and strength, before being released for its intended use.

Stability Studies: The reference standard is essential for conducting stability studies to determine the shelf-life of the product under various storage conditions.

The use of a well-characterized reference standard for this compound is crucial for regulatory compliance and for maintaining batch-to-batch consistency, which is a hallmark of a robust manufacturing process.

Potential Research Applications and Broader Scientific Impact of Dibromo Methoxybenzenesulfonamides

Chemical Biology Probes Based on 2,4-Dibromo-5-methoxybenzene-1-sulfonamide

Chemical probes are essential small molecules that enable the study and manipulation of biological systems. The structural features of this compound make it and its derivatives promising candidates for the development of such probes. The sulfonamide group can act as a versatile anchor for attaching reporter groups, such as fluorophores or affinity tags, while the dibromo-methoxybenzene core can be systematically modified to fine-tune binding affinity and selectivity for specific protein targets.

The discovery of small molecules that can selectively inhibit the bromo and extra C-terminal domain (BET) family of bromodomains has highlighted the potential of sulfonamide-containing compounds in this area. nih.gov These inhibitors can serve as chemical probes to unravel the roles of BET proteins in gene expression and disease. nih.gov While not a direct example, the principles of designing these probes, which often involve a central scaffold that can be readily functionalized, are applicable to the this compound framework. The bromine atoms, for instance, can serve as handles for further chemical modification through cross-coupling reactions, allowing for the generation of a library of probes with diverse functionalities.

Precursors for the Synthesis of Complex Organic Molecules

The utility of a chemical compound is often defined by its ability to be transformed into more complex and valuable molecules. This compound serves as a versatile precursor in organic synthesis. The presence of multiple reactive sites—the two bromine atoms and the sulfonamide group—allows for a variety of chemical transformations.

A related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, has been identified as an important precursor in the synthesis of 2,4-dihydroxy-1,3-dimethoxy-5-methylbenzene, a key intermediate for naturally occurring compounds. nih.gov This highlights the role of dibrominated aromatic compounds as building blocks in synthetic chemistry. The bromine atoms on the this compound ring can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby facilitating the construction of complex molecular architectures.

The sulfonamide moiety can also participate in various chemical transformations. For instance, it can direct ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the sulfonamide group. Furthermore, the sulfonamide nitrogen can be alkylated or arylated to introduce additional diversity.

| Functional Group | Potential Transformation | Application |

| Bromine Atoms | Suzuki, Stille, Buchwald-Hartwig cross-coupling | Introduction of diverse substituents |

| Sulfonamide Group | N-alkylation/arylation, directing group | Modification of properties, regioselective functionalization |

Contribution to Understanding Reaction Mechanisms in Organic Synthesis

The study of how chemical reactions occur is fundamental to the advancement of organic chemistry. The reactivity of compounds like this compound can provide valuable insights into various reaction mechanisms. The electronic effects of the methoxy (B1213986) and sulfonamide groups, combined with the steric influence of the bromine atoms, create a unique chemical environment that can be used to probe the subtleties of reaction pathways.

For example, the relative rates of substitution of the two bromine atoms in nucleophilic aromatic substitution reactions can shed light on the electronic and steric factors that govern these processes. The electron-withdrawing nature of the sulfonamide group and the electron-donating effect of the methoxy group create a polarized aromatic ring, influencing the regioselectivity of these reactions.

The use of N-bromo reagents, which are related to the bromo-substituted aromatic core of the title compound, has become widespread in organic synthesis for their ability to generate Br+ in situ. scispace.com Studying the bromination reactions of sulfonamides and the subsequent reactivity of the resulting N-bromo compounds can contribute to a deeper understanding of electrophilic halogenation and radical-mediated processes.

Theoretical Framework Development in Computational Chemistry

Computational chemistry has become an indispensable tool for predicting and understanding the properties and reactivity of molecules. The well-defined structure of this compound makes it an excellent model system for the development and validation of theoretical methods.

The presence of heavy atoms like bromine and sulfur requires the use of sophisticated computational approaches that can accurately account for relativistic effects and electron correlation. By comparing theoretically predicted properties, such as molecular geometry, vibrational frequencies, and NMR chemical shifts, with experimental data, computational chemists can refine their theoretical models.

For instance, crystal structure analysis of a related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, revealed details about its molecular geometry and intermolecular interactions, such as Br···Br and π–π stacking interactions. nih.gov Such experimental data is invaluable for benchmarking the accuracy of computational methods in predicting non-covalent interactions, which are crucial in many areas of chemistry and biology.

Design of Novel Scaffolds for Diverse Biological Targets (Excluding Specific Clinical Uses)

The development of new molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. The this compound framework represents a promising starting point for the design of novel scaffolds with potential applications against a wide range of biological targets.

Research on N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides with methoxy and/or bromo substitutions has revealed potent cytotoxic compounds. nih.gov These studies demonstrate that the dibromo-methoxybenzenesulfonamide core can be systematically modified to generate compounds with significant biological activity. nih.gov The variation of substituents on both the aniline (B41778) and the benzenesulfonyl chloride portions of the molecule allows for the exploration of a vast chemical space. nih.gov

Future Research Directions and Unaddressed Challenges in Dibromo Methoxybenzenesulfonamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

A primary challenge in the advancement of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide research lies in the development of more efficient and environmentally benign synthetic methodologies. Traditional sulfonamide synthesis often involves the use of sulfonyl chlorides, which are reactive and can generate harsh byproducts. researchgate.net Future research must prioritize the exploration of "green" chemistry principles.

Key areas for investigation include:

Alternative Sulfur Sources: Investigating the use of more stable and less toxic sulfur sources, such as sodium sulfinate, to replace traditional sulfonyl chlorides. researchgate.net

Aqueous Synthesis: Developing synthetic routes that utilize water as a solvent, thereby reducing the reliance on volatile and often toxic organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). researchgate.netrsc.org Facile synthesis of sulfonamides in aqueous media with dynamic pH control presents a promising, environmentally friendly approach. rsc.org

Catalyst-Free Methods: Exploring catalyst-free reaction conditions to simplify purification processes and minimize contamination of the final product with residual metals, a critical consideration for pharmaceutical applications. researchgate.net

These sustainable approaches not only address environmental concerns but also have the potential to streamline production and reduce costs, making the compound more accessible for extensive research and development. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides

| Feature | Traditional Synthesis | Proposed Sustainable Synthesis |

| Sulfur Reagent | Sulfonyl Chlorides | Sodium Sulfinates, Thiols |

| Solvent | Dichloromethane, DMF, DMSO | Water, Ethanol, Glycerol |

| Byproducts | Acidic and potentially toxic waste | Benign salts, recyclable materials |

| Workup | Complex extraction and purification | Simple filtration |

Deeper Mechanistic Insights into Enzyme and Receptor Interactions

While sulfonamides are broadly known to act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthase in bacteria, the specific biological targets of this compound are not well-defined. nih.govjuniperpublishers.com A significant unaddressed challenge is to elucidate its precise mechanism of action at a molecular level.

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific enzymes or receptors with which the compound interacts.

Binding Characterization: Utilizing biophysical methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify the binding affinity and thermodynamics of the interaction. nih.gov

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This would reveal key interactions and provide a roadmap for rational drug design. acs.org

Enzyme Kinetics: Performing detailed kinetic studies to understand how the compound modulates the activity of its target enzyme, confirming whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. juniperpublishers.com

A thorough understanding of these interactions is fundamental for optimizing the compound's potency and selectivity, and for predicting potential off-target effects.

Advanced Computational Modeling for Predictive Compound Design

Computational chemistry offers powerful tools to accelerate the drug discovery process and to rationalize experimental findings. mdpi.com For this compound, the application of advanced computational modeling is a largely untapped area that holds immense promise.

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound and its potential derivatives with their biological activities. nih.govnih.gov This can help in predicting the potency of novel, unsynthesized compounds.

Molecular Docking: Performing molecular docking studies to predict the binding mode of the compound within the active sites of various potential target proteins. This can aid in prioritizing targets for experimental validation. nih.govnih.gov

Density Functional Theory (DFT) Studies: Using DFT calculations to understand the electronic properties, molecular structure, and reactivity of the compound, which can provide insights into its stability and interaction mechanisms. researchgate.net

Machine Learning and AI: Implementing machine learning algorithms to analyze large datasets of sulfonamide compounds, which could predict various properties, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for this compound derivatives. researchgate.net

These predictive models can significantly reduce the time and resources required for drug development by focusing experimental efforts on the most promising candidates. researchgate.net

Expanding the Scope of Derivatization and Scaffold Diversity

The core structure of this compound provides a versatile scaffold for chemical modification. researchgate.net A critical area for future research is the systematic exploration of its chemical space through derivatization and scaffold hopping to generate novel analogues with improved properties.

Key strategies include:

Systematic Derivatization: Synthesizing a library of derivatives by modifying the substituent groups on the benzene (B151609) ring and the sulfonamide nitrogen. This allows for the exploration of structure-activity relationships (SAR). nih.gov

Scaffold Hopping: Replacing the dibromo-methoxybenzene core with other aromatic or heterocyclic systems while retaining the key pharmacophoric features. This strategy can lead to the discovery of novel chemotypes with potentially improved intellectual property positions and better drug-like properties. nih.gov

Bioisosteric Replacement: Substituting specific functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. For instance, the sulfonamide group itself can act as a bioisostere for a carboxylic group. mdpi.com

These approaches will be instrumental in diversifying the available compounds for biological screening and in optimizing lead candidates for therapeutic development.

Interdisciplinary Approaches to Maximize Research Utility

The full potential of this compound is unlikely to be realized within the confines of a single scientific discipline. The broad range of biological activities exhibited by sulfonamides—from antimicrobial and anticancer to antiviral and anti-inflammatory—suggests that interdisciplinary collaboration is essential. ajchem-b.comnih.govnih.gov

Future research should actively foster collaborations between:

Medicinal Chemists and Biologists: To design, synthesize, and biologically evaluate novel derivatives against a wide range of therapeutic targets.

Computational Scientists and Experimentalists: To create a feedback loop where computational predictions guide experimental work, and experimental results refine predictive models.

Pharmacologists and Toxicologists: To thoroughly evaluate the in vivo efficacy and safety profiles of promising lead compounds.

Materials Scientists: To explore potential applications of the compound or its derivatives in the development of novel materials, such as polymers or sensors, leveraging the unique chemical properties of the sulfonamide group.

By integrating expertise from diverse fields, the research community can more effectively explore the multifaceted potential of this compound, accelerating the translation of basic scientific discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-5-methoxybenzene-1-sulfonamide?

- Methodology :

- Step 1 : Start with a benzene derivative (e.g., 5-methoxybenzene-1-sulfonyl chloride). Introduce bromine atoms at the 2- and 4-positions via electrophilic aromatic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Step 2 : React the brominated sulfonyl chloride with ammonia (NH₃) or an amine source to form the sulfonamide group. This step typically occurs in anhydrous solvents like dichloromethane (DCM) under reflux .

- Key Considerations : Control reaction temperature to avoid over-bromination and optimize stoichiometry for regioselectivity.

Q. How is the compound characterized using spectroscopic and analytical methods?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, bromines at C2/C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion for C₇H₆Br₂NO₃S) .

- Elemental Analysis : Validate purity and elemental composition (C, H, N, S, Br) .

Q. What are the solubility properties of this compound in common solvents?

- Data :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, stirred |

| Methanol | ~10 | Reflux, 60°C |

| Chloroform | ~5 | Sonication, 30 min |

- Note : Limited solubility in polar aprotic solvents due to bromine’s hydrophobic effects; DMSO is preferred for biological assays .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

- Procedure :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution : Employ SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for Br atoms. Validate using R-factor convergence (<5%) .

Q. How to design experiments to assess enzyme inhibitory activity?

- Protocol :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, acetylcholinesterase) .

- In Vitro Assays :

- Carbonic Anhydrase Inhibition : Monitor CO₂ hydration rates using stopped-flow spectroscopy .

- Molecular Docking : Use AutoDock Vina to predict binding modes; correlate with IC₅₀ values .

- Positive Control : Compare with acetazolamide (a known sulfonamide inhibitor) .

Q. How to analyze conflicting bioactivity data reported in literature for sulfonamide derivatives?

- Approach :

- Meta-Analysis : Compare substituent effects (e.g., bromine vs. chlorine) on bioactivity using Hammett σ constants .

- Case Study : Dichlorobenzene-sulfonamides () show higher antimicrobial activity than fluorinated analogs (), likely due to enhanced lipophilicity.

- Statistical Tools : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.